4-(4-methoxy-3-methylphenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine
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Overview
Description
4-(4-methoxy-3-methylphenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of methoxy and methyl groups attached to the phenyl rings, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxy-3-methylphenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Substitution Reactions: The phenyl rings with methoxy and methyl groups can be introduced through substitution reactions using appropriate reagents like methoxybenzene and methylbenzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxy-3-methylphenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenated compounds, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(4-methoxy-3-methylphenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-methoxy-3-methylphenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The methoxy and methyl groups can influence the binding affinity and specificity of the compound to its targets. The thiazole ring can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-3-methylphenylboronic acid
- 4-methoxyphenylboronic acid
- 4-methoxyphenol
Uniqueness
4-(4-methoxy-3-methylphenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine is unique due to the presence of both methoxy and methyl groups on the phenyl rings, which can significantly influence its chemical properties and reactivity. The thiazole ring also adds to its uniqueness by providing a heterocyclic structure that can participate in various chemical interactions.
This compound’s distinct structure and properties make it valuable in various scientific and industrial applications, setting it apart from other similar compounds.
Properties
Molecular Formula |
C18H18N2O2S |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-(4-methoxy-3-methylphenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H18N2O2S/c1-12-10-13(4-9-17(12)22-3)16-11-23-18(20-16)19-14-5-7-15(21-2)8-6-14/h4-11H,1-3H3,(H,19,20) |
InChI Key |
XZUPSNMGMRNSHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CSC(=N2)NC3=CC=C(C=C3)OC)OC |
Origin of Product |
United States |
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